N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-12(25-15-8-3-2-4-9-15)17(24)19-11-16-20-21-22-23(16)14-7-5-6-13(18)10-14/h2-10,12H,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIWFULYUNWHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a) N-(2-Fluorophenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide (CAS No. 483993-91-5)
- Molecular Formula : C₁₉H₂₁N₅O
- Key Features: Fluorine at the 2-position of the phenyl ring instead of the 3-position. Additional methoxy group on the adjacent phenyl ring.
b) Candesartan (2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid)
- Key Features :
- Biphenyl-tetrazole scaffold with a benzimidazole-carboxylic acid group.
- Ethoxy and methylene bridges enhance lipophilicity and receptor binding.
- Clinically approved as an angiotensin II receptor antagonist (ARB) for hypertension.
Analogs with Varied Tetrazole Substitutions
a) 3-(4-((2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoyl)oxy)phenyl)-2-amino-propanoic acid ()
- Molecular Formula : C₃₃H₃₈N₆O₅
- Key Features: Biphenyl-tetrazole system with a pentanamido side chain. IR data show strong C=O (1724 cm⁻¹) and C=N (1657 cm⁻¹) stretches, indicative of amide and tetrazole bonding .
- Comparison: The target compound’s phenoxy group may confer greater steric hindrance compared to the biphenyl system, affecting membrane permeability.
b) N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5 (4H)-alkylene)nitramine ()
- Synthesis: Derived from nitration of tetrazole precursors using 100% HNO₃ (65% yield).
- Key Features: Nitramine group introduces explosive properties, limiting pharmaceutical utility. Structural simplicity compared to the target compound’s fluorophenyl-phenoxypropanamide system.
- Applications : Primarily explored in energetic materials research .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide?
- Methodological Answer : Synthesis typically involves three key steps:
Tetrazole ring formation : Cyclization of 3-fluorophenylhydrazine with sodium azide under acidic conditions (e.g., HCl/NaN₃, 80°C, 12 hours) to generate the 1-(3-fluorophenyl)-1H-tetrazole intermediate .
Methylene linkage introduction : Alkylation of the tetrazole nitrogen using chloromethyl ethyl ether in DMF with K₂CO₃ as a base (room temperature, 6 hours) .
Propanamide coupling : Reaction of the intermediate with 2-phenoxypropanoic acid via EDCI/HOBt-mediated amide bond formation (DMF, 0°C to RT, 24 hours) .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., tetrazole C-H at δ 8.5–9.0 ppm, fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Test against targets like angiotensin-converting enzyme (ACE) or dipeptidyl peptidase-IV (DPP-IV), given structural analogs (e.g., Valsartan, LAF237) .
- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Solubility profiling : Determine logP via shake-flask method (water/octanol) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- QSAR modeling : Correlate substituent effects (e.g., fluorine position, phenoxy group bulk) with activity using software like MOE or Schrödinger .
- Assay validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability from solvent/DMSO content .
- Structural analogs : Compare with Valsartan (AT1R antagonist) or Irbesartan to identify conserved pharmacophores .
Q. What strategies optimize solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt formation : React with HCl or sodium bicarbonate to generate ionic derivatives with improved bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase hydrophilicity .
Q. How to design stability studies under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to:
- Acidic/alkaline conditions : 0.1M HCl/NaOH at 37°C for 24 hours.
- Oxidative stress : 3% H₂O₂, RT, 6 hours.
- Photolysis : UV light (254 nm) for 48 hours .
- Analytical monitoring : Track degradation products via HPLC-MS and identify pathways (e.g., tetrazole ring cleavage or amide hydrolysis) .
Q. What computational methods predict interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to ACE or DPP-IV, focusing on tetrazole’s role in hydrogen bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- Free energy calculations : Apply MM-PBSA to quantify binding affinities relative to known inhibitors .
Data Contradiction Analysis
Q. How to address conflicting reports on metabolic stability?
- Methodological Answer :
- In vitro microsomal assays : Compare hepatic clearance rates across species (human vs. rat liver microsomes) to identify species-specific metabolism .
- Metabolite profiling : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the phenoxy group) .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to rule out enzyme-mediated instability .
Experimental Design Recommendations
Q. What controls are critical in SAR studies of derivatives?
- Methodological Answer : Include:
- Positive controls : Valsartan (for angiotensin receptor modulation) or Sitagliptin (for DPP-IV inhibition) .
- Scaffold-negative controls : Synthesize analogs lacking the tetrazole or phenoxy group to isolate functional contributions .
- Solvent controls : Ensure DMSO ≤ 0.1% in cellular assays to avoid cytotoxicity artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
